![molecular formula C27H33N5O2S B2713017 N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 421563-85-1](/img/structure/B2713017.png)
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H33N5O2S and its molecular weight is 491.65. The purity is usually 95%.
BenchChem offers high-quality N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds derived from similar structural frameworks have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds are evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showcasing significant analgesic and anti-inflammatory effects. Compounds exhibiting the highest inhibitory activity on COX-2 selectivity demonstrated promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Development of PET Radioligands : Analogues of the structure have been explored as PET radioligands for imaging serotonin 5-HT1A receptors. These studies aim to improve in vivo quantification of 5-HT1A receptors, which play a crucial role in neuropsychiatric disorders. The development of these radioligands involves synthesizing fluorinated derivatives, evaluating their biological properties, and assessing their potential for clinical and pharmacological investigations (García et al., 2014).
Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones, closely related in structure to the compound , have been determined to understand their mechanism of action. These studies contribute to the development of new therapeutic agents for epilepsy and other seizure disorders (Kubicki et al., 2000).
Pharmacological Studies
Evaluation of 5-HT Receptor Antagonists : Research into the pharmacological profiles of compounds structurally similar to N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has provided insights into their potential as 5-HT receptor antagonists. These studies have involved the synthesis, characterization, and evaluation of novel fused thiophene derivatives, highlighting their role in investigating serotonin receptors and their potential therapeutic applications (El-kerdawy et al., 2010).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-19-23-25(32-16-14-31(15-17-32)21-8-10-22(34-2)11-9-21)29-18-30-27(23)35-24(19)26(33)28-13-12-20-6-4-3-5-7-20/h6,8-11,18H,3-5,7,12-17H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPILFDWJFOCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)NCCC5=CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.